2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide
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Overview
Description
2-{4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is a complex organic compound that features a pyrano[2,3-c]pyrazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, cyano, and methoxy, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of substituted 3-hydroxypyrazoles, which are then used to synthesize the pyrano[2,3-c]pyrazole core . The reaction conditions often include the use of hydrazine hydrate and ethyl esters of substituted acetoacetic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-{4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}ACETAMIDE involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to bind to different enzymes and receptors, potentially inhibiting or activating specific biological pathways . For example, the cyano group can interact with nucleophilic sites on enzymes, while the pyrano[2,3-c]pyrazole core can fit into hydrophobic pockets of proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles .
- 4-amino-5-cyano-6-alkylamino pyridine derivatives .
Uniqueness
2-{4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is unique due to its specific combination of functional groups and its pyrano[2,3-c]pyrazole core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18N6O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-(6-amino-5-cyano-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C21H18N6O4/c1-29-15-8-12(2-3-14(15)30-10-16(23)28)17-13(9-22)20(24)31-21-18(17)19(26-27-21)11-4-6-25-7-5-11/h2-8,17H,10,24H2,1H3,(H2,23,28)(H,26,27) |
InChI Key |
KIGGOZYRESUKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)OCC(=O)N |
Origin of Product |
United States |
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